

electronic configuration of trihydroxyphosphorane

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Compound of Interest

Compound Name: *Phosphorane, trihydroxy-*

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An In-depth Technical Guide to the Electronic Configuration and Properties of Trihydroxyphosphorane

Executive Summary: This technical guide provides a comprehensive analysis of trihydroxyphosphorane, $\text{P}(\text{OH})_3$, a trivalent phosphorus compound of significant interest in organophosphorus chemistry. While it is the less stable tautomer of the common phosphonic acid, its electronic structure dictates its potential reactivity and role as a ligand in coordination chemistry. This document details its electronic configuration, molecular geometry as predicted by VSEPR theory, and sp^3 hybridization. It presents quantitative data on its structure derived from computational studies and contrasts it with its stable tautomer. Furthermore, detailed experimental protocols for the synthesis and characterization of phosphorous acid are provided, along with an exploration of the role of related phosphonate structures in modern drug development.

Electronic Structure and Bonding

The electronic properties of the central phosphorus atom govern the structure and reactivity of trihydroxyphosphorane.

Electron Configuration of Phosphorus

The phosphorus atom (atomic number 15) has the ground-state electron configuration of $1s^2 2s^2 2p^6 3s^2 3p^3$. The valence electrons, which are involved in bonding, are those in the outermost shell, giving phosphorus a valence configuration of $3s^2 3p^3$. This configuration, with

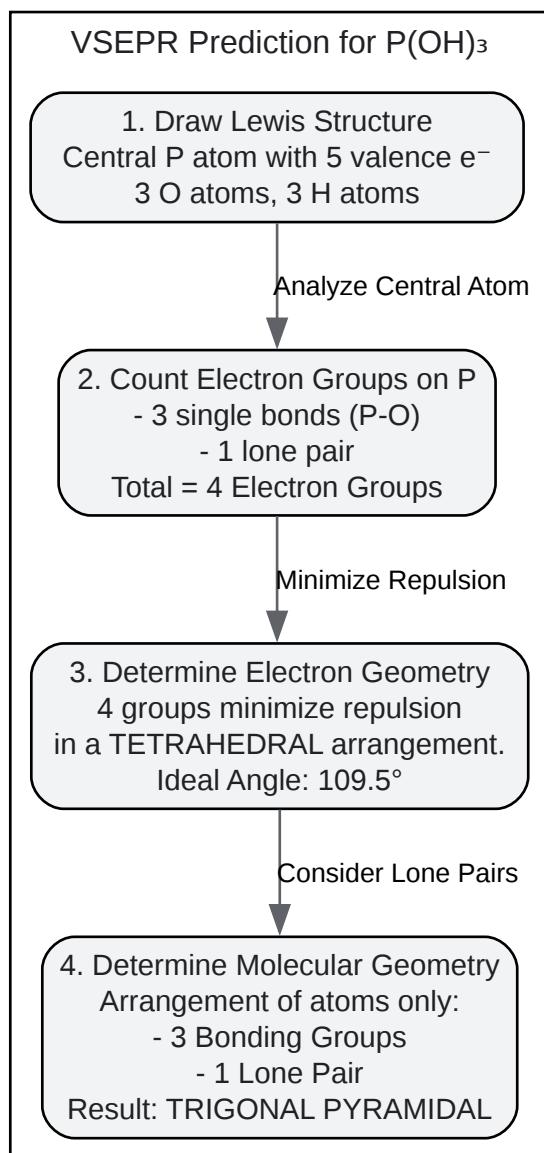
three unpaired electrons in the 3p orbitals, allows phosphorus to form three covalent bonds, as seen in $\text{P}(\text{OH})_3$.

Molecular Geometry and Hybridization

The three-dimensional structure of trihydroxyphosphorane can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

- Lewis Structure: The central phosphorus atom is bonded to three hydroxyl (-OH) groups and possesses one non-bonding lone pair of electrons.
- Electron Groups: There are four electron groups (or domains) around the central phosphorus atom (three bonding pairs and one lone pair).
- Electron Geometry: To minimize repulsion, the four electron groups arrange themselves in a tetrahedral geometry with ideal bond angles of 109.5° .^[1]
- Molecular Geometry: The shape of the molecule is determined by the arrangement of the atoms only. With three bonding pairs and one lone pair, trihydroxyphosphorane adopts a trigonal pyramidal molecular geometry.
- Hybridization: To accommodate the four electron domains in a tetrahedral arrangement, the central phosphorus atom undergoes sp^3 hybridization, where one 3s and three 3p orbitals combine to form four equivalent sp^3 hybrid orbitals. Three of these orbitals form sigma (σ) bonds with the oxygen atoms of the hydroxyl groups, and the fourth orbital contains the non-bonding lone pair of electrons.

The presence of the lone pair exerts a greater repulsive force than the bonding pairs, compressing the O-P-O bond angles to a value slightly less than the ideal tetrahedral angle of 109.5° .^[2]

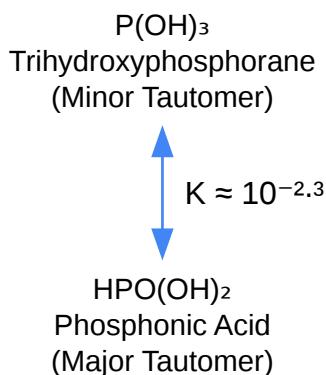


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Caption: Logical workflow for determining the geometry of P(OH)_3 .

Tautomerism with Phosphonic Acid

Trihydroxyphosphorane, P(OH)_3 , exists in a tautomeric equilibrium with phosphonic acid, HP(O)(OH)_2 . The equilibrium heavily favors the phosphonic acid form, which is more stable by over two orders of magnitude.^[3] The P(OH)_3 tautomer is therefore a minor, often transient, species in solution.^{[3][4]} However, it can be stabilized as a ligand in coordination complexes with certain transition metals, such as in $\text{Mo}(\text{CO})_5(\text{P(OH)}_3)$.^{[3][5]}

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Caption: Tautomeric equilibrium between $P(OH)_3$ and $HP(O)(OH)_2$.

Quantitative Data

Precise experimental data for the unstable trihydroxyphosphorane tautomer is scarce. The following tables summarize key structural parameters for both tautomers, with data for $P(OH)_3$ derived from Density Functional Theory (DFT) calculations and data for the stable $HP(O)(OH)_2$ tautomer from experimental observations.^[3]

Table 1: Structural Parameters of Phosphorous Acid Tautomers

Parameter	$P(OH)_3$ (Trihydroxyphosphorane)	$HP(O)(OH)_2$ (Phosphonic Acid)	Data Source
P-O Bond Length	~1.65 Å	1.54 Å	Calculated (DFT) / Experimental ^[3]
P=O Bond Length	N/A	1.48 Å	Experimental ^[3]
P-H Bond Length	N/A	1.32 Å	Experimental ^[3]
O-P-O Bond Angle	~102°	~110°	Calculated (DFT) / Experimental
H-P-O Bond Angle	N/A	~107°	Experimental

Table 2: Spectroscopic Data

Parameter	P(OH) ₃ (Trihydroxyphosphorane)	HP(O)(OH) ₂ (Phosphonic Acid)	Notes
³¹ P NMR Chemical Shift (δ)	> +100 ppm (Predicted)	+2 to +7 ppm	Relative to 85% H ₃ PO ₄ . [6]
¹ J(P,H) Coupling Constant	N/A	600 - 700 Hz	Large coupling constant is characteristic of a direct P-H bond. [6]

Experimental Protocols

Synthesis of Phosphorous Acid via PCl₃ Hydrolysis

The industrial preparation of phosphorous acid involves the controlled hydrolysis of phosphorus trichloride.[\[3\]](#)[\[6\]](#) This procedure yields the stable phosphonic acid tautomer, in which the trihydroxyphosphorane form exists in equilibrium.

Objective: To synthesize phosphorous acid by the slow hydrolysis of phosphorus trichloride.

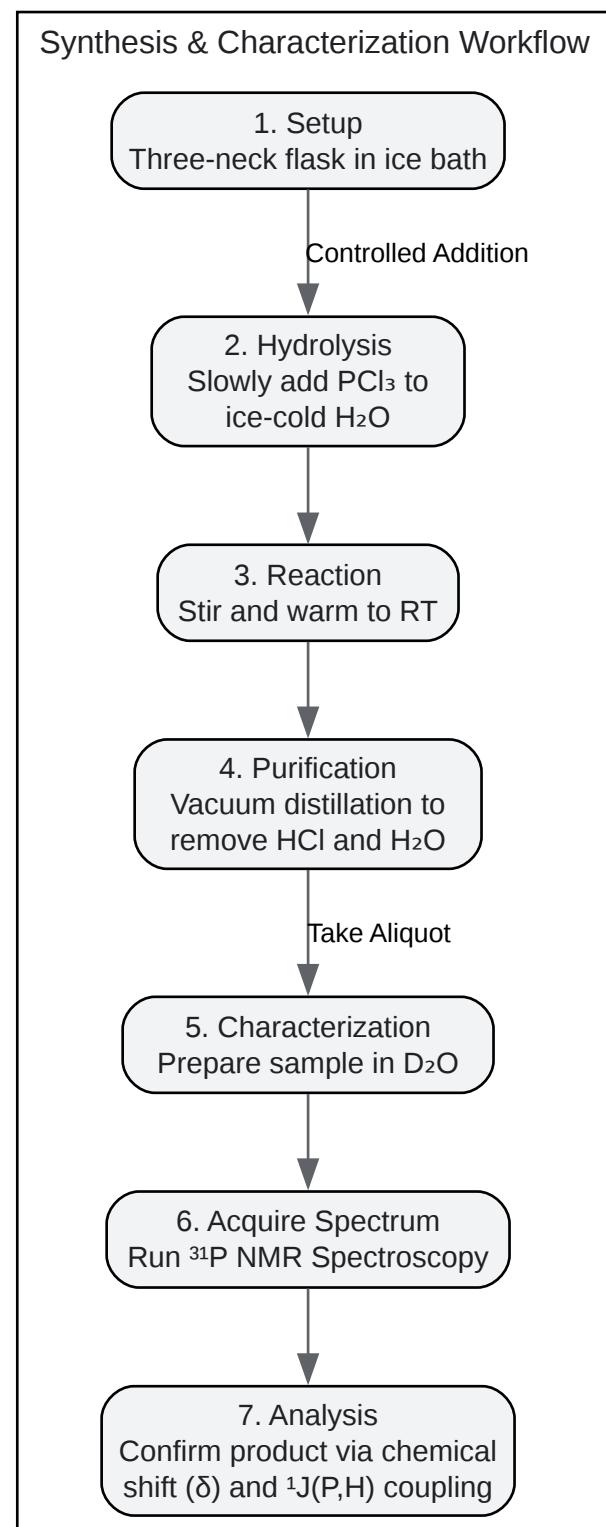
Materials:

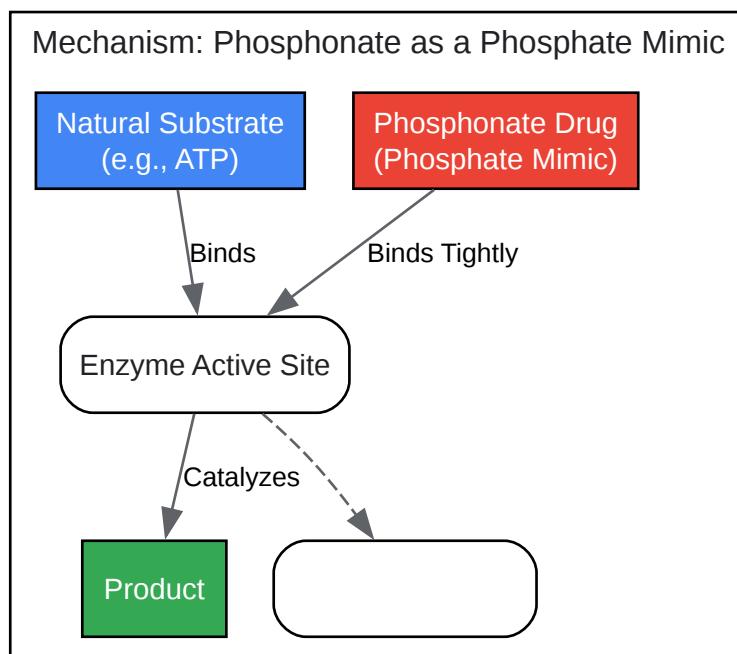
- Phosphorus trichloride (PCl₃)
- Distilled water (ice-cold)
- Concentrated Hydrochloric Acid (optional, to control reactivity)
- Three-neck round-bottom flask
- Dropping funnel
- Condenser
- Magnetic stirrer and stir bar

- Ice bath

Procedure:

- Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a gas outlet connected to a trap (to handle evolved HCl gas). Place the flask in an ice bath on a magnetic stirrer.
- Initial Charge: Place a measured amount of ice-cold distilled water into the flask. For a more controlled reaction, concentrated HCl can be used as the initial medium.[\[6\]](#)
- Addition of PCl_3 : Slowly add phosphorus trichloride from the dropping funnel to the stirred water/acid. The reaction is highly exothermic and produces HCl gas; the rate of addition must be carefully controlled to maintain a low temperature and prevent excessive fuming.[\[7\]](#)
The reaction is: $\text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{HPO}(\text{OH})_2 + 3\text{HCl}$.[\[3\]](#)
- Reaction: After the addition is complete, allow the mixture to stir while slowly warming to room temperature to ensure the reaction goes to completion.
- Workup: The resulting solution is a mixture of phosphorous acid and hydrochloric acid. The HCl and excess water can be removed by vacuum distillation to yield crude phosphorous acid, which can be further purified by crystallization.





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